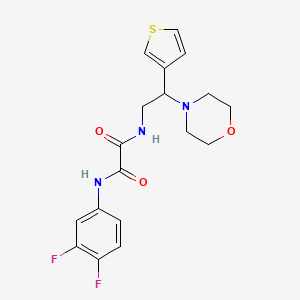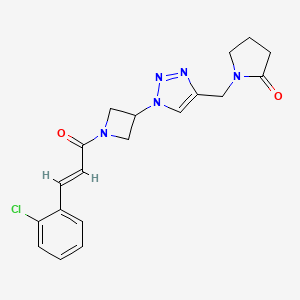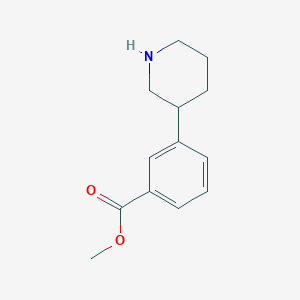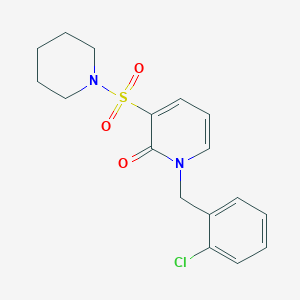
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiprotozoal Agents
Compounds similar to the one , particularly those incorporating furan and isoxazole rings, have been studied for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan derivatives have shown strong in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Synthetic Routes and Chemical Reactivity
The synthesis and reactivity of compounds containing the furan-2-yl group have been explored, demonstrating the versatility of these compounds in generating a variety of heterocyclic structures. This includes the synthesis of thiazolo[5,4-f]quinolines and pyrazolo[4,3-g][1,3]benzothiazoles, highlighting the synthetic utility of furan derivatives in constructing complex heterocyclic systems with potential biological activities (El’chaninov et al., 2017); (El’chaninov et al., 2018).
Biological Activities of Oxadiazole and Furadiazole Derivatives
Compounds containing oxadiazole or furadiazole rings, derived from furan, have been identified as possessing a broad range of biological activities. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The significance of these findings lies in the potential therapeutic applications of these heterocyclic compounds, suggesting that similar structures could be explored for drug development (Siwach & Verma, 2020).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-3-9(7-15-13)14(19)16-8-10-6-12(21-17-10)11-2-1-5-20-11/h1-7H,8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKEWJJKJEMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2442326.png)



![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)